Naltrexone phenyl oxime, also known as NPC 168, is a synthetic compound derived from naltrexone, an opioid antagonist. This compound has garnered attention for its potential applications in pharmacology, particularly in the treatment of opioid dependence and alcohol use disorders. Its structural modifications enhance its pharmacological profile compared to naltrexone, making it a subject of interest in various studies.
Naltrexone phenyl oxime is classified as a synthetic opioid antagonist. It belongs to the broader category of compounds that interact with the opioid receptor system, specifically targeting mu-opioid receptors to exert its effects.
The synthesis of naltrexone phenyl oxime involves a reaction between naltrexone and cinnamaldehyde oxime. The process typically occurs under controlled conditions, such as heating in an oil bath. For example, a mixture of naltrexone and cinnamaldehyde oxime is heated at 140 °C under an inert atmosphere (argon) to facilitate the reaction, yielding the desired product .
Naltrexone phenyl oxime has a complex molecular structure that contributes to its biological activity.
The structure features a cyclopropylmethyl group and a phenoxyimino moiety that are crucial for its interaction with opioid receptors.
Naltrexone phenyl oxime can undergo various chemical reactions that are significant for its synthesis and modification.
Naltrexone phenyl oxime primarily functions as an opioid antagonist.
Understanding the physical and chemical properties of naltrexone phenyl oxime is crucial for its application in research and medicine.
Naltrexone phenyl oxime has several scientific uses:
Naltrexone phenyl oxime (NPC 168) is synthesized from naltrexone through a two-step sequence. First, naltrexone undergoes oxime formation by refluxing with hydroxylamine hydrochloride and sodium acetate in ethanol, yielding naltrexone oxime as a key intermediate. This intermediate is subsequently subjected to etherification with bromobenzene under basic conditions (e.g., potassium carbonate) to install the phenyl oxime moiety. The reaction requires precise stoichiometric control to minimize esterification byproducts at C3/C14 hydroxyl groups, a common side reaction in morphinan alkaloid derivatization. Final purification employs silica gel chromatography to isolate the pure phenyl oxime derivative [1] [2] [3].
Alternative routes involve microwave-assisted synthesis to accelerate oxime formation, reducing reaction times from 12 hours to 30 minutes. Additionally, metal-catalyzed coupling (e.g., palladium-catalyzed Buchwald-Hartwig amination) has been explored for introducing substituted aryl groups, enabling access to para-halo or alkyl-substituted phenyl oxime variants [1] [6].
Etherification efficiency hinges on three factors:
Protection-deprotection strategies are critical for C3-OH group preservation. Transient silylation (e.g., tert-butyldimethylsilyl chloride) before etherification reduces ester formation. Post-etherification deprotection with tetra-n-butylammonium fluoride (TBAF) yields the desired product without epimerization [4] [6].
Table 1: Optimization Parameters for Oxime Etherification
Condition | Reagent | Conversion (%) | Byproducts (%) |
---|---|---|---|
Base | Triethylamine | 52 | 29 |
Base | Diisopropylethylamine | 92 | 4 |
Solvent | Tetrahydrofuran | 65 | 18 |
Solvent | Dimethylformamide | 88 | 7 |
Protecting Group | None | 45 | 38 |
Protecting Group | TBS-Cl | 91 | <5 |
NMR spectroscopy confirms regiochemistry and stereochemistry:
X-ray crystallography reveals planar phenyl oxime ether geometry with a dihedral angle of 85.2° between the phenyl ring and the morphinan plane. Hydrogen bonding between the oxime oxygen and C14-OH stabilizes a gauche conformation critical for receptor binding [3] [6].
High-resolution mass spectrometry (HRMS) shows [M+H]⁺ at m/z 465.2254 (calculated 465.2258 for C₂₅H₂₉N₂O₄), confirming molecular formula. Fragmentation patterns include loss of phenyl radical (m/z 390) and cleavage of the oxime ether bond (m/z 327) [1] [5].
Table 2: Key NMR Assignments for Naltrexone Phenyl Oxime
Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
---|---|---|---|
C6-H | 3.98 | 62.1 | dd, J=12.1, 4.5 Hz |
C=N-O-Ph | - | 155.2 | - |
O-Ph | 7.62–7.59 | 130.4 | m (2H) |
O-Ph | 7.42–7.38 | 126.7 | m (3H) |
Naltrexone oxime serves as a scaffold for diverse analogues:
Reactivity differences arise from oxime nucleophilicity:
Table 3: Comparative Profile of Naltrexone Oxime Analogues
Derivative | Synthesis Yield (%) | μ-Receptor Ki (nM) | κ-Receptor Ki (nM) |
---|---|---|---|
Phenyl Oxime (NPC 168) | 85 | 0.30–0.91 | 0.81–1.03 |
Methyl Oxime | 95 | 1.8 | 3.2 |
p-Chloro Aryl Amide | 60 | 0.3 | 0.11 |
Pyridyl Oxime | 72 | 1.5 | 0.78 |
Pharmacokinetic distinctions: Phenyl oxime analogues show 8-hour in vivo antagonism duration in rodent models, exceeding methyl oxime (4 hours) due to delayed hepatic clearance. Brain penetration studies using radiolabeled phenyl oxime demonstrate 5:1 brain-to-plasma ratios, correlating with sustained central activity [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7